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Executive Summary

Triple-negative breast cancer (TNBC) presents a significant clinical challenge due to the
absence of well-defined molecular targets, such as the estrogen receptor (ER), progesterone
receptor (PR), and human epidermal growth factor receptor 2 (HER2).[1][2] Consequently,
treatment for TNBC has traditionally been limited to cytotoxic chemotherapy.[3] However, a
subset of TNBC, ranging from 15% to 35%, expresses the androgen receptor (AR), highlighting
a potential therapeutic avenue.[1][4] Seviteronel (INO-464) has emerged as a promising
investigational agent in this context. It is an orally bioavailable, selective, dual-mechanism
inhibitor that targets both cytochrome P450c17a (CYP17) 17,20-lyase and the androgen
receptor.[3] This dual action not only inhibits androgen synthesis, thereby reducing downstream
estrogen production, but also directly antagonizes AR activity.[3][5] This technical guide
provides an in-depth overview of seviteronel's mechanism of action, preclinical and clinical
data, and experimental protocols relevant to its investigation in AR-positive TNBC.

Mechanism of Action: Dual Inhibition of Ahdrogen
Signaling

Seviteronel exerts its anti-tumor effects through a unique dual mechanism of action, disrupting
the androgen receptor signaling pathway at two critical points:
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e CYP17 Lyase Inhibition: Seviteronel is a selective inhibitor of CYP17 17,20-lyase, an
essential enzyme in the androgen biosynthesis pathway.[3][5] It is approximately 10-fold
more selective for CYP17 lyase over CYP17 17-a hydroxylase, which minimizes the impact
on cortisol production compared to other agents like abiraterone.[3][5] By inhibiting CYP17
lyase, seviteronel reduces the production of androgens, the ligands that activate the
androgen receptor.[3] In vitro, seviteronel inhibits CYP17 lyase with an IC50 of 69 nM.[1]

e Androgen Receptor Antagonism: In addition to blocking androgen synthesis, seviteronel
acts as a direct competitive antagonist of the androgen receptor.[3] It binds to both wild-type
and mutated forms of the AR, preventing the binding of androgens and subsequent receptor
activation.[3] This direct inhibition further ensures a comprehensive blockade of AR-mediated
signaling. Seviteronel has been shown to reduce the nuclear translocation and
accumulation of AR.[1]

This dual mechanism provides a more complete shutdown of the AR signaling axis than agents
that only target either ligand production or receptor binding.

Caption: Seviteronel's dual mechanism of action in TNBC.

Preclinical Data

Seviteronel has demonstrated significant anti-tumor activity in both in vitro and in vivo
preclinical models of AR-positive TNBC.

In Vitro Studies

» Cell Viability and Proliferation: In AR+ TNBC cell lines such as MDA-MB-453 and
SUM159PT, seviteronel inhibits cell proliferation with an IC50 greater than 10 uM.[5][6]
While its single-agent cytotoxicity is limited at lower concentrations, its primary role in many
preclinical settings is in combination therapies.[4]

» Radiosensitization: Seviteronel has been shown to act as a radiosensitizing agent in AR+
TNBC cells.[4][7] When combined with radiation, seviteronel (at concentrations of 1 or 5
MM) leads to a significant increase in DNA double-strand breaks, as measured by yH2AX
foci, and delays their repair.[1][7] This effect is AR-dependent, as it is not observed in AR-
negative TNBC cell lines.[4][7] Clonogenic survival assays have demonstrated radiation
enhancement ratios of 1.20-1.89 in AR+ TNBC models treated with seviteronel.[4][7][8]
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o Combination with Chemotherapy: Preclinical studies have indicated that seviteronel can
sensitize TNBC cells to chemotherapy.[9] In response to chemotherapy, androgen receptor
activation can drive cells into a cancer stem cell state; seviteronel, by antagonizing AR, can
suppress this transition and enhance the efficacy of chemotherapy.[9] The combination of
seviteronel with chemotherapy resulted in a 70% to 100% greater reduction in tumor size in
preclinical models compared to chemotherapy alone.[10]

o Combination with CDK4/6 Inhibitors: The combination of seviteronel with the CDK4/6
inhibitor abemaciclib has shown synergistic effects in AR+ TNBC models.[5]

Table 1: Summary of In Vitro Activity of Seviteronel in TNBC
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In Vivo Studies

o Xenograft Models: In a patient-derived xenograft (PDX) model of AR+ TNBC (HCI-009),
treatment with seviteronel at 150 mg/kg/day orally resulted in a significant decrease in

tumor volume and growth rate.[11] In an MDA-MB-453 xenograft model, seviteronel

administered at 75 mg/kg daily in combination with radiation (2 Gy) demonstrated a
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synergistic anti-tumor effect, with a significant reduction in tumor volume and a delay in
tumor doubling and tripling times.[1][4]

Table 2: Summary of In Vivo Activity of Seviteronel in TNBC Xenograft Models

Xenograft o
Treatment Dose Key Findings Reference
Model
Significant
) 150 mg/kg/day, decrease in
HCI-009 (PDX) Seviteronel [11]
p.o. tumor volume
and growth rate
Synergistic anti-
) tumor effect;
Seviteronel + 75 mg/kg/day, o
MDA-MB-453 o significant [1][4]
Radiation p.o. +2 Gy o
reduction in
tumor volume
Significantly
) inhibited tumor
MDA-MB-453 Seviteronel Dose-dependent [5][6]

volume and

growth rate

Clinical Data

A Phase 1, open-label, multicenter study (NCT02580448) evaluated the safety, tolerability,
pharmacokinetics, and preliminary efficacy of seviteronel in women with advanced ER-positive
or triple-negative breast cancer.[3][12][13]

Safety and Tolerability

» Nineteen women were enrolled in the study and received seviteronel in de-escalating dose
cohorts of 750 mg, 600 mg, and 450 mg once daily (QD).[3]

o The majority of adverse events (AEs) were Grade 1/2, with the most common being tremor
(42%), nausea (42%), vomiting (37%), and fatigue (37%).[3]
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o Dose-limiting toxicities (DLTs) were observed at the 750 mg and 600 mg QD doses.[3][12]

e The recommended Phase 2 dose (RP2D) was established at 450 mg QD.[3][12]

Pharmacokinetics

o Pharmacokinetic analysis revealed a dose-proportional relationship for peak and trough
plasma drug concentrations and overall exposure (AUC) after a single dose.[3]

» The half-life of seviteronel ranged from 6.4 to 8.4 hours, supporting once-daily dosing.[3]

Efficacy

e The primary efficacy endpoint for TNBC patients was the clinical benefit rate at 16 weeks
(CBR16), defined as stable disease, partial response, or complete response.[3]

o At the RP2D of 450 mg QD, 2 out of 7 subjects with TNBC achieved CBR16.[3][12]
» No objective tumor responses were reported in this Phase 1 study.[3][12]

Table 3: Summary of Phase 1 Clinical Trial of Seviteronel in TNBC
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Parameter Finding Reference
) Phase 1, open-label, de-
Study Design ) [3][12]
escalating dose cohorts
Women with locally advanced
Patient Population or metastatic TNBC or ER+ [3]
breast cancer
] 750 mg, 600 mg, 450 mg once
Dosing Cohorts ] [3]
daily
Recommended Phase 2 Dose 450 mg once daily [31[12]
Most Common AEs (Grade Tremor (42%), nausea (42%), 3]
1/2) vomiting (37%), fatigue (37%)
Half-life 6.4 - 8.4 hours [3]
] 2 of 7 subjects achieved
Efficacy (TNBC at RP2D) [31[12]

CBR16

A Phase 1/2 clinical trial (NCT04947189) is currently investigating seviteronel in combination

with docetaxel in patients with AR-positive metastatic TNBC.[2]

Experimental Protocols
In Vitro Cell Viability Assay (Crystal Violet)

o Cell Seeding: Seed AR+ TNBC cells (e.g., MDA-MB-453, SUM159PT) in 96-well plates at a
density of 5,000-10,000 cells per well in full-serum media and allow them to adhere

overnight.

o Treatment: Treat the cells with increasing concentrations of seviteronel (e.g., 0.1 to 50 uM)

or DMSO as a vehicle control.

 Incubation: Incubate the plates for 5 days at 37°C in a humidified atmosphere with 5% CO2.

e Staining:

o Wash the cells with phosphate-buffered saline (PBS).
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o Fix the cells with 10% formalin for 15 minutes.

o Stain the cells with 0.5% crystal violet solution for 20 minutes.

Destaining and Measurement:

o Wash the plates with water to remove excess stain.

o Solubilize the stain with 10% acetic acid.

o Measure the absorbance at 590 nm using a microplate reader.

Data Analysis: Normalize the absorbance values to the DMSO-treated control cells to
determine cell viability.

Clonogenic Survival Assay

Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells) in 6-well plates and allow
them to attach overnight.

Treatment: Treat the cells with a fixed concentration of seviteronel (e.g., 1 or 5 yM) or
DMSO for a specified duration (e.g., 24 hours) prior to irradiation.

Irradiation: Irradiate the plates with increasing doses of radiation (e.g., 0, 2, 4, 6 Gy).
Incubation: Incubate the plates for 10-14 days to allow for colony formation.
Staining:

o Fix the colonies with a mixture of methanol and acetic acid.

o Stain with 0.5% crystal violet.

Colony Counting: Count the number of colonies containing at least 50 cells.

Data Analysis: Calculate the surviving fraction at each radiation dose, normalized to the
plating efficiency of the non-irradiated control. The radiation enhancement ratio can be
calculated from the survival curves.
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In Vitro Studies
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Caption: Preclinical to clinical workflow for seviteronel in TNBC.
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Future Directions and Conclusion

Seviteronel represents a promising targeted therapy for the subset of triple-negative breast
cancers that express the androgen receptor. Its dual mechanism of inhibiting both androgen
synthesis and the androgen receptor provides a robust method for disrupting this key signaling
pathway. Preclinical data have demonstrated its potential as a radiosensitizer and in
combination with chemotherapy. Early clinical data have established a manageable safety
profile and recommended dose for further investigation.

Ongoing and future research will be critical to fully elucidate the role of seviteronel in the
treatment of TNBC. Key areas of focus include:

o Combination Therapies: Further investigation into combinations with chemotherapy, PARP
inhibitors, and other targeted agents is warranted.

o Biomarker Development: Identifying predictive biomarkers beyond AR expression to select
patients most likely to respond to seviteronel is crucial.

¢ Resistance Mechanisms: Understanding potential mechanisms of resistance to seviteronel
will be important for developing strategies to overcome it.

In conclusion, seviteronel holds promise as a novel therapeutic agent for AR-positive TNBC, a
patient population with limited treatment options. Continued research and clinical development
are essential to translate its preclinical potential into meaningful clinical benefit.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6226357/
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2020.00035/full
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2020.00035/full
https://aacrjournals.org/mct/article/20/6/1062/673268/Activity-of-Combined-Androgen-Receptor-Antagonism
https://aacrjournals.org/mct/article-pdf/20/6/1062/3104067/1062.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7027396/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7027396/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7027396/
https://pubmed.ncbi.nlm.nih.gov/32117061/
https://pubmed.ncbi.nlm.nih.gov/32117061/
https://pubmed.ncbi.nlm.nih.gov/32117061/
https://aacrjournals.org/cancerres/article/82/12_Supplement/1029/700943/Abstract-1029-The-anti-androgen-seviteronel
https://www.garvan.org.au/news-resources/news/clinical-trial-to-test-potential-new-combination-therapy-for-aggressive-breast-cancer
https://aacrjournals.org/cancerres/article/79/4_Supplement/P5-05-05/639812/Abstract-P5-05-05-Targeting-the-androgen-receptor
https://pubmed.ncbi.nlm.nih.gov/29744674/
https://pubmed.ncbi.nlm.nih.gov/29744674/
https://pubmed.ncbi.nlm.nih.gov/29744674/
https://go.drugbank.com/indications/DBCOND0068542/clinical_trials/DB12275?phase=1%2C2&status=completed
https://www.benchchem.com/product/b612235#seviteronel-s-role-in-triple-negative-breast-cancer
https://www.benchchem.com/product/b612235#seviteronel-s-role-in-triple-negative-breast-cancer
https://www.benchchem.com/product/b612235#seviteronel-s-role-in-triple-negative-breast-cancer
https://www.benchchem.com/product/b612235#seviteronel-s-role-in-triple-negative-breast-cancer
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b612235?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612235?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612235?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

